molecular formula C11H11N3O3 B2738526 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid CAS No. 886498-83-5

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid

Cat. No. B2738526
CAS RN: 886498-83-5
M. Wt: 233.227
InChI Key: JHDUKKLODZSVFM-UHFFFAOYSA-N
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Description

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid, also known as TIPP, is a chemical compound that has been extensively studied for its potential use in scientific research. TIPP belongs to the class of compounds known as triazoles, which are widely used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Anticancer Properties

1,2,4-Triazole derivatives have garnered attention for their potential as anticancer agents. Researchers have synthesized novel derivatives and evaluated their cytotoxic activities against human cancer cell lines. For instance, compounds like 7d , 7e , 10a , and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM . These compounds could serve as leads for further drug development.

Electrochromic and Optical Devices

Tris[4-(triazol-1-yl)phenol] and related derivatives exhibit redox activity. Spectroelectrochemical studies have provided insights into their interconversion between different redox states. These compounds could find applications in electrochromic devices and optical systems .

Hepatitis C Virus Detection

The compound 4-(1,2,4-triazol-1-yl)phenol has been employed for highly sensitive detection of hepatitis C virus (HCV) in serum. Its use as a signal molecule contributes to accurate diagnosis and classification of HCV infection .

Antibacterial Agents

Gadegoni et al. reported the synthesis and antibacterial activity of 1,2,4-triazole-containing compounds. For example, 3-[4-amino-3-(1H-indol-3-yl-methyl)-5-oxo(5-thioxo)-4,5-dihydro-1,2,4-triazol-1-yl]-propionitriles showed promising antibacterial properties .

Pharmacological Significance

1,2,4-Triazole-containing scaffolds are important in medicinal chemistry. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Researchers continue to explore novel synthetic strategies for these privileged scaffolds .

Aromatase Enzyme Inhibition

Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives in the binding pocket of aromatase enzyme. Understanding their interactions with this enzyme could lead to potential therapeutic applications .

properties

IUPAC Name

2-[4-(1,2,4-triazol-1-yl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-8(11(15)16)17-10-4-2-9(3-5-10)14-7-12-6-13-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUKKLODZSVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid

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